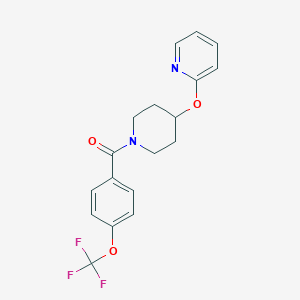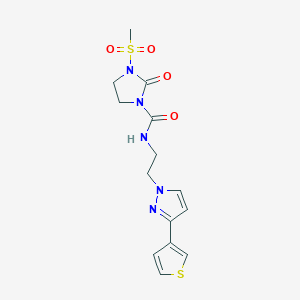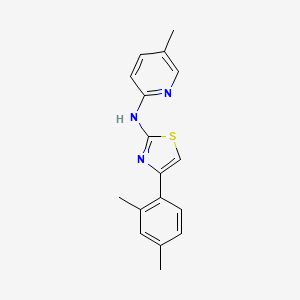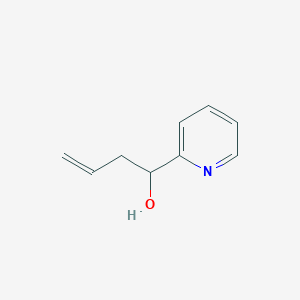
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating various diseases.
Mecanismo De Acción
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can prevent the activation and proliferation of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to have a variety of effects on the body, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. In preclinical studies, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to reduce the size of tumors and improve survival rates in animal models of cancer. Additionally, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to reduce inflammation and improve symptoms in animal models of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone research, including:
1. Clinical trials to evaluate the safety and efficacy of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Combination therapy studies to investigate the potential synergistic effects of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with other drugs or immunotherapies.
3. Development of new analogs or derivatives of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with improved pharmacokinetic properties or activity.
4. Studies to further elucidate the mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone and its effects on immune cells and cancer cells.
5. Investigation of the potential use of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in combination with other BTK inhibitors or immunomodulatory agents.
In conclusion, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a promising small molecule inhibitor with potential applications in treating various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be synthesized through a multistep process, with the key step being the reaction of 4-(trifluoromethoxy)benzaldehyde with (4-piperidin-1-ylpiperidin-1-yl)methanol in the presence of pyridine-2-ylboronic acid. The resulting intermediate is then treated with 2-chloropyridine to give (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone.
Aplicaciones Científicas De Investigación
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been studied for its potential in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has shown promising results in inhibiting the growth and survival of cancer cells, as well as reducing inflammation and autoimmune responses.
Propiedades
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-6-4-13(5-7-15)17(24)23-11-8-14(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMIMGUSWDYCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)

![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2621143.png)
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2621149.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)